molecular formula C22H19NO8 B11465417 9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B11465417
M. Wt: 425.4 g/mol
InChI Key: SNQXNYGNKOZFCJ-UHFFFAOYSA-N
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Description

9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dioxolane and furan ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the dioxolane ring: This step involves the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions.

    Formation of the furan ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Medicine

Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.

Industry

The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Actinodaphnine: An organic heteropentacyclic compound with a similar quinoline core.

    Dihydroberberine: A natural alkaloid with a related structure.

Uniqueness

9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is unique due to its fused dioxolane and furan rings, which are not commonly found in related compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO8

Molecular Weight

425.4 g/mol

IUPAC Name

8-(2,3,4,5-tetramethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one

InChI

InChI=1S/C22H19NO8/c1-25-16-6-11(19(26-2)21(28-4)20(16)27-3)17-10-5-14-15(31-9-30-14)7-12(10)23-13-8-29-22(24)18(13)17/h5-7H,8-9H2,1-4H3

InChI Key

SNQXNYGNKOZFCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=C3C(=NC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC)OC

Origin of Product

United States

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